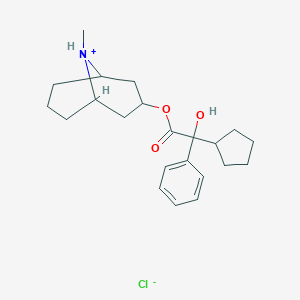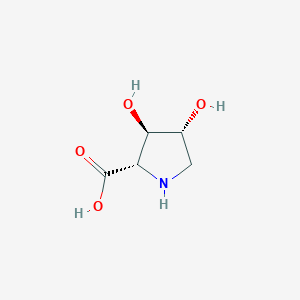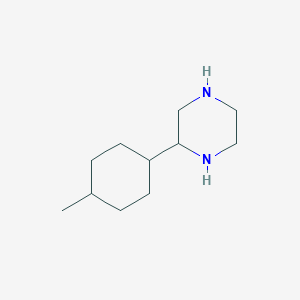
2-(4-Methylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylcyclohexyl)piperazine (MCHP) is a chemical compound that belongs to the piperazine family. It is a cyclic amine that is widely used in scientific research due to its ability to interact with various receptors in the brain. MCHP is a potent agonist of the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. In
Mécanisme D'action
2-(4-Methylcyclohexyl)piperazine exerts its effects by binding to and activating the 5-HT1A and 5-HT2A receptors in the brain. These receptors are part of the serotonin system, which plays a crucial role in regulating mood, anxiety, and cognition. Activation of the 5-HT1A receptor by 2-(4-Methylcyclohexyl)piperazine leads to an increase in serotonin release, which in turn leads to anxiolytic and antidepressant-like effects. Activation of the 5-HT2A receptor by 2-(4-Methylcyclohexyl)piperazine leads to changes in neuronal activity and synaptic plasticity, which are thought to underlie the cognitive effects of 2-(4-Methylcyclohexyl)piperazine.
Biochemical and Physiological Effects:
2-(4-Methylcyclohexyl)piperazine has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase serotonin release in the brain, which leads to anxiolytic and antidepressant-like effects. 2-(4-Methylcyclohexyl)piperazine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and plasticity. Additionally, 2-(4-Methylcyclohexyl)piperazine has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Methylcyclohexyl)piperazine is a useful tool for investigating the role of serotonin receptors in the brain. It has several advantages over other compounds, including its high potency and selectivity for the 5-HT1A and 5-HT2A receptors. However, there are also limitations to the use of 2-(4-Methylcyclohexyl)piperazine in lab experiments. For example, 2-(4-Methylcyclohexyl)piperazine has a relatively short half-life, which can make it challenging to study its effects over extended periods. Additionally, 2-(4-Methylcyclohexyl)piperazine has been shown to have some off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research on 2-(4-Methylcyclohexyl)piperazine. One promising area is the development of new drugs that target the serotonin system for the treatment of mood disorders. 2-(4-Methylcyclohexyl)piperazine could serve as a starting point for the development of new drugs with improved potency and selectivity. Another future direction is the investigation of the molecular mechanisms underlying the cognitive effects of 2-(4-Methylcyclohexyl)piperazine. Understanding these mechanisms could lead to the development of new drugs for the treatment of cognitive disorders. Finally, there is a need for further research to clarify the off-target effects of 2-(4-Methylcyclohexyl)piperazine and to develop new compounds with improved specificity.
Méthodes De Synthèse
2-(4-Methylcyclohexyl)piperazine can be synthesized through a series of chemical reactions involving the condensation of 4-methylcyclohexanone with piperazine. The reaction is catalyzed by a strong acid, such as sulfuric acid, and requires careful temperature control and purification to obtain a high yield of pure 2-(4-Methylcyclohexyl)piperazine. The synthesis of 2-(4-Methylcyclohexyl)piperazine is a complex process that requires specialized knowledge and equipment, making it challenging for non-experts to produce.
Applications De Recherche Scientifique
2-(4-Methylcyclohexyl)piperazine is a versatile compound that has been used in various scientific studies to investigate the role of serotonin receptors in the brain. It has been shown to have anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for the development of new drugs for the treatment of mood disorders. 2-(4-Methylcyclohexyl)piperazine has also been used to study the effects of serotonin on cognitive function, memory, and learning. Additionally, 2-(4-Methylcyclohexyl)piperazine has been used as a tool to investigate the molecular mechanisms underlying drug addiction and withdrawal.
Propriétés
Numéro CAS |
100416-32-8 |
|---|---|
Formule moléculaire |
C11H22N2 |
Poids moléculaire |
182.31 g/mol |
Nom IUPAC |
2-(4-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C11H22N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h9-13H,2-8H2,1H3 |
Clé InChI |
BSTJHDVMXXIZEN-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C2CNCCN2 |
SMILES canonique |
CC1CCC(CC1)C2CNCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




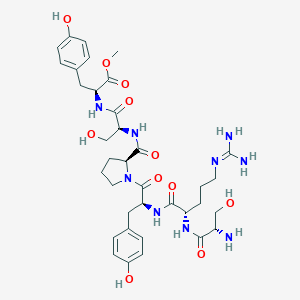
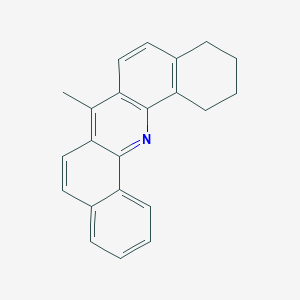
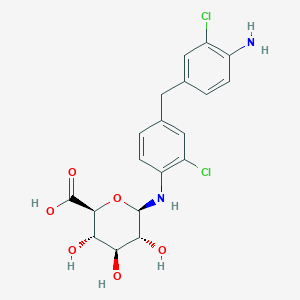

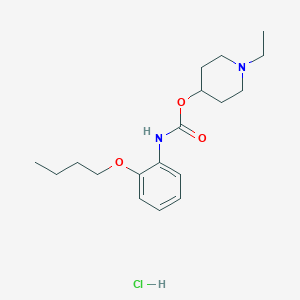
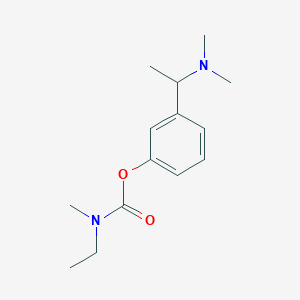
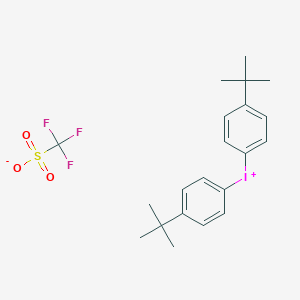
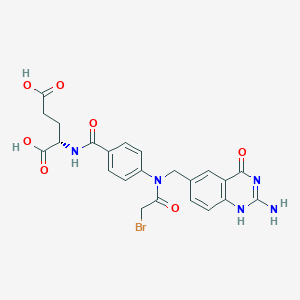

![2-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B10333.png)
